molecular formula C8H8IN B13664086 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B13664086
M. Wt: 245.06 g/mol
InChI Key: QHFSGKKDARYEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the family of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a cyclopentane ring fused to a pyridine ring, with an iodine atom attached to the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Comparison with Similar Compounds

4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H8IN

Molecular Weight

245.06 g/mol

IUPAC Name

4-iodo-6,7-dihydro-5H-cyclopenta[b]pyridine

InChI

InChI=1S/C8H8IN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2

InChI Key

QHFSGKKDARYEOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.